Uralenin

Description

Structure

3D Structure

Properties

IUPAC Name |

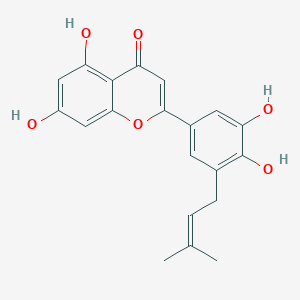

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-9,21-22,24-25H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDOHIEYGNTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160948 | |

| Record name | Uralenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139163-17-0 | |

| Record name | Uralenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uralenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Uralenin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Prenylated Flavanone

Introduction

Uralenin is a naturally occurring prenylated flavanone found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. As a member of the flavonoid family, this compound shares a characteristic C6-C3-C6 carbon skeleton. The presence of an isoprenyl group significantly influences its biological properties, distinguishing it from other flavanones. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically defined as 5,7,3',4'-tetrahydroxy-5'-isoprenylflavanone. Its chemical structure is characterized by a flavanone core with hydroxyl groups at positions 5, 7, 3', and 4', and a 3-methyl-2-butenyl (isoprenyl) group attached to the B-ring at the 5' position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H20O6 | [1][2][3][4] |

| Molecular Weight | 356.372 g/mol | [1][2][3][4] |

| CAS Number | 139163-17-0 | [1][2][3][4] |

| IUPAC Name | 2-(3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

| Synonyms | 5,7,3',4'-Tetrahydroxy-5'-isoprenylflavanone, 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl)-5,7-dihydroxy- |

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of this compound are not extensively documented in readily available literature. However, general methods for the extraction and isolation of flavonoids from Glycyrrhiza uralensis can be adapted.

General Isolation Protocol for Flavonoids from Glycyrrhiza uralensis

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

-

Extraction:

-

Dried and powdered roots of Glycyrrhiza uralensis are extracted with a suitable solvent such as methanol or ethanol.

-

The extraction can be performed at room temperature with stirring or under reflux.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica gel or other suitable stationary phases.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation

The chemical structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the final structure.

Biological Activity

While specific quantitative biological data and detailed mechanistic studies for this compound are limited in the public domain, as a prenylated flavonoid from licorice, it is expected to possess a range of biological activities. The biological activities of structurally related flavonoids from Glycyrrhiza species are well-documented and provide insights into the potential therapeutic effects of this compound.

Potential Anti-inflammatory Activity

Flavonoids are known to exhibit anti-inflammatory properties through various mechanisms. A plausible signaling pathway that this compound might modulate is the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Potential Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of a compound can be evaluated through various in vitro assays.

Caption: General workflow for in vitro antioxidant activity assays.

Conclusion

This compound is a prenylated flavanone with a well-defined chemical structure. While it holds promise for various therapeutic applications due to its flavonoid nature, there is a notable lack of in-depth, publicly available research specifically focused on this compound. Further studies are warranted to isolate this compound in significant quantities, develop efficient synthetic routes, and comprehensively evaluate its biological activities and mechanisms of action. Such research will be crucial in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

- 1. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Uralenin: A Technical Guide on its Origin, and Postulated Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the discovery, isolation, and specific biological activities of the purified compound Uralenin is limited. This guide synthesizes the available information, drawing primarily from research on flavonoid extracts derived from Glycyrrhiza (licorice) species, in which this compound is a known constituent. The biological activities described are attributed to the flavonoid complex and are presented as indicative of this compound's potential therapeutic properties.

Introduction

This compound is a flavonoid compound found within the stems and leaves of plants belonging to the Glycyrrhiza genus, commonly known as licorice.[1] While many well-known flavonoids from licorice root, such as glycyrrhizin and glabridin, have been extensively studied, this compound is an emerging component of interest, particularly from the aerial parts of the plant.[2][3] Research into the flavonoid-rich extracts from licorice stems and leaves has indicated a range of promising biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] this compound, as a constituent of these extracts, is implicated in contributing to these therapeutic potentials.[1]

This document provides a comprehensive overview of this compound, focusing on its origin, known chemical properties, and the biological activities associated with the flavonoid extracts in which it is found. It includes detailed experimental methodologies for flavonoid extraction and analysis, and visualizes key pathways and workflows to support further research and drug development efforts.

Chemical and Physical Properties

Limited data is available for the specific physical properties of purified this compound. The following table summarizes its known chemical identifiers.

| Property | Data | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 139163-17-0 | [1] |

| Molecular Formula | C₂₀H₂₀O₆ | |

| Molecular Weight | 356.37 g/mol | |

| Class | Flavonoid | [1] |

Origin and Discovery

This compound is a natural product identified in the stems and leaves of Glycyrrhiza species, such as Glycyrrhiza uralensis (Chinese licorice).[1][4] These parts of the licorice plant are often considered agricultural waste, making them an abundant and sustainable source for flavonoid extraction.[5] The discovery of this compound is linked to broader phytochemical analyses of licorice aimed at identifying bioactive constituents. A 2023 study on the anti-Alzheimer's disease effects of licorice stem flavonoids identified this compound as a key active ingredient with high gastrointestinal absorption and drug-like properties.[1]

Postulated Biological Activities and Mechanism of Action

Direct studies on purified this compound are not widely available. The following data is derived from studies on flavonoid extracts from licorice stems and leaves, which contain this compound as an active component. These findings suggest the potential activities of this compound.

Summary of Biological Activities

| Activity | Model System/Assay | Key Findings | Reference |

| Neuroprotection | Mouse Model of AD | Improved learning and memory abilities; Alleviated anxiety; Reduced morphological lesions and cell nuclear damage in brain tissue. | [1] |

| Anti-inflammatory | Mouse Model of AD | Inhibited the inflammatory response in the brain. | [1] |

| Antioxidant | Mouse Model of AD | Inhibited oxidative stress. | [1] |

Postulated Mechanism of Action: PI3K-Akt Signaling

Research on the neuroprotective effects of licorice stem flavonoids suggests a mechanism involving the PI3K-Akt signaling pathway.[1] This pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell survival, growth, proliferation, and metabolism.[6][7] Its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[8]

The flavonoid extract containing this compound is thought to exert its therapeutic effects by modulating this pathway, thereby inhibiting inflammation and oxidative stress-induced neuronal damage.[1]

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of flavonoids from Glycyrrhiza species, which would be applicable for the isolation and study of this compound.

Extraction of Flavonoids from Glycyrrhiza Stems and Leaves

This protocol describes a standard solvent extraction method.

Objective: To extract the total flavonoid content from dried plant material.

Materials:

-

Dried and powdered Glycyrrhiza stems and leaves.

-

Ethanol (70-95%) or Methanol.

-

Shaker or ultrasonic bath.

-

Filter paper (e.g., Whatman No. 1).

-

Rotary evaporator.

-

Freeze-dryer (Lyophilizer).

Procedure:

-

Maceration: Weigh 100 g of powdered plant material and place it in a 2 L flask. Add 1 L of 80% ethanol.

-

Extraction: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature. Alternatively, perform ultrasonic-assisted extraction for 60 minutes.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery.

-

Concentration: Concentrate the filtered extract using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol.

-

Drying: The resulting aqueous concentrate is then freeze-dried to obtain a crude flavonoid powder.

-

Storage: Store the dried extract at -20°C in a desiccator.

Analysis and Quantification

Objective: To identify and quantify flavonoid content using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude flavonoid extract.

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid or acetic acid.

-

This compound analytical standard (if available).

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm).

-

HPLC system with UV-Vis or Diode-Array Detector (DAD).

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract (e.g., 10 mg) in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in methanol) and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

HPLC Conditions (General Example):

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, increase to 90% B over 40 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan from 200-400 nm; quantify at the maximum absorbance wavelength for this compound (typically ~280 nm or ~330 nm for flavonoids).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared standards and sample solution. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in the sample extract.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel plant-derived compound like this compound.

Conclusion and Future Directions

This compound is a flavonoid from Glycyrrhiza stems and leaves with significant therapeutic potential, as suggested by studies on flavonoid-rich extracts containing it. The postulated neuroprotective, anti-inflammatory, and antioxidant activities, possibly mediated through the PI3K-Akt pathway, position this compound as a compound of interest for further investigation, particularly in the context of neurodegenerative diseases.

Future research should prioritize the following:

-

Development of a standardized protocol for the high-yield isolation and purification of this compound.

-

Comprehensive in vitro and in vivo studies using purified this compound to definitively characterize its biological activities and determine efficacy (e.g., IC₅₀/EC₅₀ values).

-

In-depth mechanistic studies to elucidate the precise molecular targets of this compound within the PI3K-Akt and other relevant signaling pathways.

-

Pharmacokinetic and toxicological profiling of the pure compound to assess its drug development potential.

By addressing these research gaps, the scientific community can fully uncover the therapeutic promise of this compound and its potential contribution to novel treatment strategies for complex diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: The Mechanism of Action of Uralenin

A comprehensive review of the current scientific understanding of Uralenin's molecular interactions and signaling pathways for researchers, scientists, and drug development professionals.

Foreword

Extensive literature searches and database inquiries have revealed no scientifically recognized molecule or agent referred to as "this compound." The term does not appear in peer-reviewed scientific journals, chemical databases, or pharmacological resources. Consequently, there is no available data on its mechanism of action, signaling pathways, or any associated experimental protocols.

This guide has been structured to address the user's request for an in-depth technical overview. However, due to the absence of any scientific information on "this compound," the following sections remain unpopulated. Should "this compound" be a novel, pre-publication compound, or a proprietary name not yet disclosed in public domains, this document serves as a template for its future characterization. If "this compound" is a misnomer for an existing molecule, clarification of the correct terminology will be necessary to proceed with a substantive report.

Quantitative Data Summary

A thorough search for quantitative data associated with this compound, including but not limited to IC50 values, binding constants (Kd), efficacy (Emax), and pharmacokinetic parameters, yielded no results. For a comprehensive analysis, such data would be organized as follows:

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Cell Line/System | IC50 / EC50 (nM) | Binding Affinity (Kd) (nM) | Efficacy (Emax) | Reference |

| No Data Available | N/A | N/A | N/A | N/A | N/A | N/A |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |

| No Data Available | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the types of protocols that would be detailed if research on this compound were available.

Target Identification and Validation Assays

-

Protocol 2.1.1: Kinase Inhibition Assay: A representative protocol would detail the specific kinase, substrate, ATP concentration, and detection method used to determine this compound's inhibitory activity.

-

Protocol 2.1.2: Receptor Binding Assay: This section would describe the preparation of cell membranes or purified receptors, the radioligand or fluorescent probe used, and the conditions for incubation and detection.

Cellular Mechanism of Action Studies

-

Protocol 2.2.1: Western Blot Analysis: A standard protocol would include details on cell lysis, protein quantification, gel electrophoresis, antibody concentrations, and the detection system.

-

Protocol 2.2.2: Quantitative PCR (qPCR): This would specify the RNA extraction method, reverse transcription conditions, primer sequences, and the qPCR cycling parameters.

-

Protocol 2.2.3: Immunofluorescence Staining: A detailed procedure for cell fixation, permeabilization, antibody incubation, and imaging would be provided.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by a compound is fundamental to elucidating its mechanism of action. As no pathways involving this compound have been identified, the following visualizations are presented as examples of how such information would be conveyed.

Caption: Hypothetical signaling cascade initiated by this compound binding.

Caption: A generalized workflow for assessing protein expression changes.

Conclusion

The creation of a comprehensive technical guide on the mechanism of action of "this compound" is not feasible at this time due to a complete lack of scientific literature and data on a substance with this name. The scientific community relies on published, peer-reviewed data to establish the properties and activities of new molecules. Without such foundational information, any discussion of mechanism, experimental protocols, or quantitative data would be purely speculative.

For the intended audience of researchers, scientists, and drug development professionals, the absence of data is a critical finding in itself. It underscores the necessity of clear and standardized nomenclature in scientific communication. Should further information or the correct nomenclature for "this compound" become available, a detailed and accurate technical guide can be produced.

Uralenin: An Uncharted Territory in Drug Discovery

For Immediate Release

Shanghai, China – November 3, 2025 – Despite significant interest in the therapeutic potential of flavonoids, a class of natural compounds renowned for their diverse biological activities, the specific biological targets of the prenylated flavanone Uralenin remain largely uncharacterized. A comprehensive review of available scientific literature reveals a notable absence of dedicated research on this particular molecule, hindering the development of a detailed technical understanding of its mechanism of action.

This compound, chemically identified as 5,7,3',4'-Tetrahydroxy-5'-isoprenylflavanone (CAS Registry Number: 139163-17-0), belongs to the flavonoid family, compounds widely recognized for their antioxidant, anti-inflammatory, and potential anti-cancer properties. However, specific experimental data detailing its binding affinities, enzyme inhibition constants (such as IC50 or Ki values), or its influence on cellular signaling pathways are not present in the public domain.

Initial database searches in resources such as PubChem confirm the chemical structure and basic properties of this compound. However, further inquiries into pharmacological and biological activity databases have not yielded specific studies elucidating its molecular interactions. While the broader class of flavanones has been studied for its effects on various enzymes and signaling pathways, this general knowledge cannot be directly extrapolated to this compound without specific experimental validation. The unique isoprenyl group on the B-ring of this compound likely confers distinct pharmacological properties that require dedicated investigation.

The absence of published research means that no quantitative data on this compound's biological activity is available to be summarized. Consequently, detailed experimental protocols for assays such as affinity chromatography, mass spectrometry, or specific cellular and enzymatic assays related to this compound target identification do not exist in the scientific literature. Similarly, the creation of signaling pathway diagrams or experimental workflow visualizations is not possible without foundational experimental evidence.

This lack of specific data on this compound presents both a challenge and an opportunity for the scientific community. For researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with untapped therapeutic potential. Future research endeavors should focus on:

-

In vitro screening: Testing this compound against a broad panel of kinases, proteases, and other enzymes to identify potential inhibitory activities.

-

Affinity-based proteomics: Utilizing techniques like affinity chromatography coupled with mass spectrometry to identify binding partners of this compound in cellular lysates.

-

Molecular docking studies: Computationally modeling the interaction of this compound with the active sites of known drug targets to predict potential binding modes and affinities.

-

Cell-based assays: Evaluating the effect of this compound on various cellular processes, such as proliferation, apoptosis, and inflammation, in different cell lines to elucidate its functional effects.

The development of a comprehensive technical guide or whitepaper on the putative biological targets of this compound is contingent upon the generation of primary research data through such dedicated studies. Until then, this compound remains an intriguing but enigmatic molecule within the vast landscape of natural products.

Disclaimer

This document is for informational purposes only and is based on a comprehensive search of publicly available scientific literature as of the date of publication. The absence of information regarding the biological targets of this compound reflects the current state of published research and should not be interpreted as a definitive statement on its potential biological activity or lack thereof. Further research is required to elucidate the pharmacological properties of this compound.

The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular network that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and angiogenesis. Given its central role in cellular homeostasis, it is not surprising that dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the PI3K/Akt/mTOR pathway, its modulation by small molecule inhibitors, quantitative data on their efficacy, detailed experimental protocols for studying the pathway, and visual representations of the signaling cascade and experimental workflows.

The Core Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as protein kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1). At the membrane, Akt is phosphorylated and activated by PDK1 at threonine 308. Full activation of Akt requires a second phosphorylation at serine 473, which is mediated by the mTOR complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Akt can activate mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). As mentioned, mTORC2 is responsible for the full activation of Akt, creating a feedback loop within the pathway.

The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.

Quantitative Data on Pathway Modulation

The development of inhibitors targeting various components of the PI3K/Akt/mTOR pathway is a major focus of cancer drug discovery. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. Below are tables summarizing representative quantitative data for inhibitors of PI3K, Akt, and mTOR.

| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |

| PI3K Inhibitors | ||||

| Alpelisib (BYL719) | PI3Kα | Breast Cancer (MCF-7) | 5.2 | [1] |

| Idelalisib | PI3Kδ | Chronic Lymphocytic Leukemia | 2.5 | [1] |

| Copanlisib | Pan-PI3K | Diffuse Large B-cell Lymphoma | 4.7 | [1] |

| Buparlisib (BKM120) | Pan-PI3K | Glioblastoma (U87MG) | 520 | [1] |

| Akt Inhibitors | ||||

| Ipatasertib | Pan-Akt | Prostate Cancer (LNCaP) | 37 | [1] |

| Capivasertib | Pan-Akt | Breast Cancer (MCF-7) | 13 | [1] |

| MK-2206 | Allosteric Akt1/2 | Non-Small Cell Lung Cancer (NCI-H460) | 12 | [1] |

| mTOR Inhibitors | ||||

| Rapamycin (Sirolimus) | mTORC1 | Renal Cancer (786-O) | 0.1 | [1] |

| Everolimus (RAD001) | mTORC1 | Breast Cancer (MCF-7) | 1.7 | [1] |

| Temsirolimus (CCI-779) | mTORC1 | Mantle Cell Lymphoma (JeKo-1) | 0.8 | [1] |

| Dual PI3K/mTOR Inhibitors | ||||

| Dactolisib (BEZ235) | PI3K/mTOR | Breast Cancer (MCF-7) | 4 | [1] |

| Gedatolisib (PF-05212384) | PI3K/mTOR | Ovarian Cancer (SKOV3) | 1.6 (mTOR), 0.4 (PI3Kα) | [2] |

| Modulator | Effect | Protein/Phosphorylation Site | Fold Change | Cell Line | Reference |

| Insulin | Activation | p-Akt (Ser473) | 5.3 | HEK293 | [3] |

| LY294002 (PI3K Inhibitor) | Inhibition | p-Akt (Ser473) | -4.8 | PC3 | [3] |

| Rapamycin (mTORC1 Inhibitor) | Inhibition | p-S6K (Thr389) | -10.2 | MCF-7 | [3] |

| Perifosine (Akt Inhibitor) | Inhibition | p-GSK3β (Ser9) | -3.1 | U87MG | [3] |

Experimental Protocols

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol describes the detection of total and phosphorylated levels of key pathway proteins.

a. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with modulators (e.g., inhibitors, growth factors) as required.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a Bradford or BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.[4]

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, mTOR, S6K, and 4E-BP1 overnight at 4°C with gentle agitation.[4]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vitro PI3K Kinase Assay

This assay measures the ability of PI3K to phosphorylate its lipid substrate, PIP2.

-

Immunoprecipitate PI3K from cell lysates using a specific antibody and protein A/G-agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing phosphatidylinositol-4,5-bisphosphate (PIP2) as a substrate.

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂.[5]

-

Incubate at 30°C for 20-30 minutes with gentle agitation.

-

Stop the reaction by adding a stop solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol mixture.

-

Separate the radiolabeled PIP3 product by thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled PIP3 using autoradiography or a phosphorimager.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of pathway inhibitors on cell proliferation and viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PI3K/Akt/mTOR inhibitor for 24, 48, or 72 hours.[6]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

References

- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 6. 2. Cell viability assay [bio-protocol.org]

A Comprehensive Technical Guide to the Anti-inflammatory Properties of Urolithin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A (UA) is a gut microbial metabolite of ellagic acid, a compound found in pomegranates, berries, and nuts. Emerging scientific evidence has highlighted its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of Urolithin A, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Urolithin A has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of its efficacy across different experimental setups.

Table 1: In Vitro Anti-inflammatory Effects of Urolithin A

| Cell Line | Inflammatory Stimulus | Urolithin A Concentration | Target Molecule | % Inhibition / Reduction | Reference |

| RAW 264.7 Macrophages | Poly(I:C) (1 µg/mL) | 1-30 µM | TNF-α, MCP-1, CCL-5 | Significant reduction (p < 0.01) | [2] |

| Murine BMDMs | LPS (1 µg/ml) | 25 µM | IL-1β, IL-6, IL-12, TNF-α, NOS2 | Significant reduction (p < 0.05 to p < 0.0001) | [3] |

| Murine BMDMs | LPS (1 µg/ml) | 50 µM | IL-1β, IL-6, IL-12, TNF-α, NOS2 | Significant reduction (p < 0.05 to p < 0.0001) | [3] |

| Human Colonic Fibroblasts | IL-1β | 10 µM | PGE2 | 85% | [4] |

| Human Colonic Fibroblasts | IL-1β | 10 µM | COX-2 & mPGES-1 | Down-regulation of mRNA and protein | [4] |

| Rat Articular Chondrocytes | IL-1β | Not specified | p-ERK 1/2, p-JNK, p-P38, p-P65 | Significant upregulation | [5] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 25 µg/mL | COX-2, IL-2, IL-6, TNF-α | Significant reduction | [1] |

| - | - | 44.04 µg/mL | COX-2 | IC50 value | [6] |

| BSA | Heat-induced denaturation | 500 µg/mL | Protein denaturation | 37.6 ± 0.1% | [6] |

| Egg Albumin | Heat-induced denaturation | 500 µg/mL | Protein denaturation | 43.2 ± 0.07% | [6] |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; Poly(I:C): Polyinosinic:polycytidylic acid; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1; CCL-5: C-C Motif Chemokine Ligand 5; NOS2: Nitric Oxide Synthase 2; PGE2: Prostaglandin E2; COX-2: Cyclooxygenase-2; mPGES-1: microsomal Prostaglandin E synthase-1; p-ERK: phosphorylated Extracellular signal-regulated kinase; p-JNK: phosphorylated c-Jun N-terminal kinase; p-P38: phosphorylated p38 MAPK; p-P65: phosphorylated NF-κB p65 subunit; IC50: Half maximal inhibitory concentration; BSA: Bovine Serum Albumin.

Table 2: In Vivo Anti-inflammatory Effects of Urolithin A

| Animal Model | Inflammatory Agent | Urolithin A Dosage | Route | Key Findings | Reference |

| Wistar Rats | Doxorubicin (20 mg/kg) | 2.5 mg/kg/day | Intraperitoneal | TNF-α reduced by 26.76%; IL-6 reversed by 59.01% | |

| Wistar Rats | Doxorubicin (20 mg/kg) | 5 mg/kg/day | Intraperitoneal | TNF-α reduced by 47.07%; IL-6 reversed by 62.73% | [7] |

| Mice | Monosodium Urate Crystals | Not specified | Administration | Prevented peritonitis | |

| Fisher Rats | DSS (5%) | 15 mg/kg/day | Oral | Decreased iNOS, COX-2, PTGES, and PGE2 in colonic mucosa | [8] |

| C57BL/6 Mice | DSS (2.5%) | 20 mg/kg | Oral (alternate days) | Mitigated colitis | |

| Mice | Carrageenan | Not specified | Oral | Reduced paw edema volume at 1h | [9] |

| EAE Animal Model | - | 25 mg/kg/day | Oral | Suppressed disease progression | [10] |

DSS: Dextran Sulfate Sodium; iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PTGES: Prostaglandin E Synthase; PGE2: Prostaglandin E2; EAE: Experimental Autoimmune Encephalomyelitis.

Signaling Pathways Modulated by Urolithin A

Urolithin A exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] Urolithin A has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another crucial regulator of inflammation.[5] Urolithin A has been demonstrated to modulate this pathway, although the effects can be context-dependent. For instance, it has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in various inflammatory models, thereby reducing the expression of downstream inflammatory mediators.[5][11]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[12] Urolithin A has been found to suppress the activation of the NLRP3 inflammasome. This is achieved, at least in part, by inhibiting the generation of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.[12][13]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory properties of Urolithin A.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

RAW 264.7 Murine Macrophages: Cells are cultured in a suitable medium and seeded in plates. Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or polyinosinic:polycytidylic acid (Poly(I:C)).[1][2] Urolithin A is added at various concentrations (e.g., 1-50 µM) prior to or concurrently with the inflammatory stimulus.

-

Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from mice and differentiated into macrophages. The experimental setup is similar to that for RAW 264.7 cells.[3]

-

Human Colonic Fibroblasts (CCD-18Co): These cells are used to model intestinal inflammation. They are stimulated with pro-inflammatory cytokines like IL-1β, and the effects of Urolithin A are assessed.[4]

-

Rat Articular Chondrocytes: Primary chondrocytes are isolated and cultured. Inflammation is induced with IL-1β to mimic conditions of osteoarthritis.[5]

-

-

Measurement of Inflammatory Markers:

-

ELISA: Supernatants from cell cultures are collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

-

qRT-PCR: RNA is extracted from the cells to measure the gene expression levels of inflammatory mediators like COX-2, iNOS, and various cytokines.[4]

-

Western Blot: Cell lysates are analyzed to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[11]

-

Immunofluorescence: This technique is used to visualize the subcellular localization of proteins, such as the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[2]

-

In Vivo Anti-inflammatory Models

-

Dextran Sulfate Sodium (DSS)-Induced Colitis:

-

Animal Model: Typically C57BL/6 mice or Fisher rats are used.[8]

-

Induction of Colitis: Animals are given DSS (e.g., 2.5-5%) in their drinking water for a specified period (e.g., 5-7 days) to induce acute colitis.[8]

-

Urolithin A Administration: Urolithin A is administered orally (e.g., via gavage) at doses ranging from 15-20 mg/kg/day.[8]

-

Assessment: Disease activity index (DAI), colon length, and histological analysis of the colon are performed. The expression of inflammatory markers in the colonic tissue is also measured.

-

-

Carrageenan-Induced Paw Edema:

-

Animal Model: Mice or rats are commonly used.[9]

-

Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the paw.

-

Urolithin A Administration: Urolithin A is given orally prior to the carrageenan injection.[9]

-

Assessment: The volume of the paw is measured at different time points after the injection to determine the extent of edema.

-

Conclusion

Urolithin A demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of Urolithin A as a novel anti-inflammatory drug. Its natural origin and multifaceted mechanism of action make it a compelling candidate for addressing a wide range of inflammatory diseases.

References

- 1. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urolithin A’s Antioxidative, Anti-Inflammatory, and Antiapoptotic Activities Mitigate Doxorubicin-Induced Liver Injury in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory properties of a ... | Article | H1 Connect [archive.connect.h1.co]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Urolithin A Inhibits the Catabolic Effect of TNFα on Nucleus Pulposus Cell and Alleviates Intervertebral Disc Degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urolithin A suppresses NLRP3 inflammasome activation by inhibiting the generation of reactive oxygen species and prevents monosodium urate crystal-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Anticancer Potential of Urolithins

Disclaimer: The term "Uralenin" did not yield specific results in scientific literature. It is presumed to be a misspelling of "Urolithin." This document will focus on the well-researched anticancer properties of Urolithin A and Urolithin B, which are natural metabolites produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts.

This technical guide provides a comprehensive overview of the anticancer potential of Urolithin A and Urolithin B, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms

Urolithins exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis.

Induction of Apoptosis

Urolithins have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[1] Key molecular events include the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[2][3]

Signaling Pathway for Urolithin-Induced Apoptosis:

References

Early-Stage Research on Bioactive Flavonoids from Glycyrrhiza uralensis: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "Uralenin" did not yield any publicly available scientific research. The name strongly suggests an origin from Glycyrrhiza uralensis (Chinese licorice), a plant rich in unique flavonoids. This guide therefore focuses on a representative novel flavonoid, Glycyuralin Q , isolated from Glycyrrhiza uralensis, for which early-stage anti-inflammatory research has been published. The data and methodologies presented here are based on a study investigating its potential as a therapeutic agent for osteoarthritis.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the early-stage research of novel anti-inflammatory compounds from natural sources.

Introduction to Bioactive Compounds from Glycyrrhiza uralensis

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb extensively used in traditional Chinese medicine. Its roots and rhizomes are rich sources of various bioactive secondary metabolites, including triterpenoid saponins and a diverse array of flavonoids.[1][2][3][4] These compounds have been shown to possess a wide range of pharmacological activities, such as anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[1][2][5] Flavonoids, in particular, are major contributors to the anti-inflammatory properties of licorice extracts.[1][2] Recent research has focused on isolating and characterizing novel flavonoids from G. uralensis and evaluating their therapeutic potential. One such compound is the prenylated phenolic compound, Glycyuralin Q.

Quantitative Data Summary

The following table summarizes the quantitative data from early-stage research on Glycyuralin Q, focusing on its anti-inflammatory activity in an in vitro model of osteoarthritis.

| Compound/Agent | Target/Assay | Cell Type | Concentration | Result | IC50 |

| Glycyuralin Q | Nitric Oxide (NO) Production | IL-1β-stimulated mouse primary chondrocytes | 5 µM | Significant Inhibition | Not Reported |

| 10 µM | Significant Inhibition | ||||

| 20 µM | Significant Inhibition | ||||

| iNOS Expression | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Downregulation | Not Reported | |

| COX-2 Expression | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Downregulation | Not Reported | |

| TNF-α Production | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Reduction | Not Reported | |

| IL-6 Production | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Reduction | Not Reported | |

| MMP3 Expression | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Downregulation | Not Reported | |

| MMP13 Expression | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Downregulation | Not Reported | |

| NF-κB (p65) Phosphorylation | IL-1β-stimulated mouse primary chondrocytes | 20 µM | Significant Inhibition | Not Reported | |

| Quercetin (Positive Control) | Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | Not specified | - | 4.08 µg/mL |

Data for Glycyuralin Q is based on the findings reported by Zhao et al. (2022) in Food & Function.[6][7] Data for Quercetin is from a study on compounds from the leaves of G. uralensis for comparative purposes.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of Glycyuralin Q.

Isolation and Purification of Glycyuralin Q

The roots and rhizomes of Glycyrrhiza uralensis are processed to obtain an ethyl acetate extract. This extract undergoes multiple rounds of column chromatography, including silica gel and Sephadex LH-20, to isolate individual compounds. The final purification of Glycyuralin Q is typically achieved using preparative high-performance liquid chromatography (HPLC). The structure of the isolated compound is then elucidated using spectroscopic methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Culture and Treatment

Primary chondrocytes are isolated from the articular cartilage of mice. The cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics. To induce an inflammatory response, the chondrocytes are pre-treated with various concentrations of Glycyuralin Q for a specified period (e.g., 2 hours) before being stimulated with interleukin-1β (IL-1β) for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitric oxide in the cell culture supernatant is determined using the Griess reagent. This assay measures the amount of nitrite, a stable metabolite of NO. A standard curve using sodium nitrite is generated to quantify the NO concentration.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory and catabolic markers. After treatment, cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, MMP3, MMP13, phospho-p65, and total p65, followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of Glycyuralin Q

The following diagram illustrates the proposed mechanism of action for Glycyuralin Q in inhibiting the inflammatory response in chondrocytes. The primary mechanism appears to be the suppression of the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by Glycyuralin Q.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of a novel compound like Glycyuralin Q.

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

References

- 1. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constituents Isolated from the Leaves of Glycyrrhiza uralansis and Their Anti-Inflammatory Activities on LPS-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Uralenin: An Obscure Flavonoid with Limited Characterization

Despite its identification as a natural product, the flavonoid known as Uralenin remains largely uncharacterized in scientific literature. While basic chemical information is available, a comprehensive understanding of its biological activities, mechanisms of action, and potential therapeutic applications is currently absent from public research databases.

This compound, scientifically identified by its CAS number 139163-17-0, possesses the molecular formula C20H20O6 and a molecular weight of 356.372 g/mol .[1] It is recognized as a flavanone, a class of flavonoids, and is chemically named 5,7,3',4'-Tetrahydroxy-5'-isoprenylflavanone.[2][3] The compound is listed as a phytochemical found in Glycyrrhiza uralensis, commonly known as Chinese licorice, a plant extensively used in traditional medicine.[4][5]

However, beyond these fundamental chemical identifiers, the scientific record on this compound is remarkably sparse. Extensive literature reviews and database searches fail to yield any significant studies detailing its pharmacological properties. As a result, there is no quantitative data on its biological effects, no published experimental protocols for its study, and no elucidated signaling pathways with which it might interact.

The absence of such information precludes the development of an in-depth technical guide as requested. The core requirements for data on experimental methodologies, quantitative biological effects, and mechanistic pathways cannot be met due to the lack of primary research on this specific compound.

While the broader class of flavonoids and various compounds from Glycyrrhiza uralensis have been the subject of extensive research, revealing a wide range of biological activities, this body of knowledge cannot be directly extrapolated to this compound without specific experimental validation.[6][7]

Researchers, scientists, and drug development professionals should be aware that "this compound" represents a significant gap in the current understanding of natural product chemistry and pharmacology. Its presence in a well-known medicinal plant suggests a potential for biological activity, but this remains purely speculative without dedicated scientific investigation.

| Property | Value |

| Chemical Name | 5,7,3',4'-Tetrahydroxy-5'-isoprenylflavanone |

| CAS Number | 139163-17-0 |

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.372 g/mol |

| Known Source | Glycyrrhiza uralensis (Chinese Licorice) |

Due to the lack of available data, no diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound can be generated at this time. Further primary research is required to elucidate the biological role and potential applications of this obscure flavonoid.

References

- 1. This compound CAS#: 139163-17-0 [m.chemicalbook.com]

- 2. SID 135088144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:139163-17-0 | 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | Chemsrc [chemsrc.com]

- 4. Plant Details: Glycyrrhiza uralensis [caps.ncbs.res.in]

- 5. gabinetakupunktury.warszawa.pl [gabinetakupunktury.warszawa.pl]

- 6. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimerâs disease effect of licorice stem flavonoids | Aging [aging-us.com]

The Flavonoid-Rich Treasures of Licorice Root: A Guide to Uralenin-like Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Sources, Isolation, and Biological Activities of Bioactive Compounds from Glycyrrhiza uralensis

Introduction

The root of Glycyrrhiza uralensis, commonly known as Chinese licorice, has been a cornerstone of traditional medicine for centuries. Its broad spectrum of pharmacological activities is attributed to a diverse array of secondary metabolites. Among these, a group of flavonoid compounds, which can be collectively termed "Uralenin-like compounds" based on their origin, have garnered significant scientific interest. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of these compounds, with a focus on liquiritigenin and isoliquiritigenin, two of the most studied constituents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural products.

Natural Sources and Key Bioactive Compounds

Glycyrrhiza uralensis is the primary natural source of a rich variety of bioactive compounds. Over 400 compounds have been isolated from this plant, including triterpenoid saponins, flavonoids, and coumarins.[1] The flavonoids are of particular interest due to their wide range of biological activities. Key this compound-like compounds include:

-

Liquiritigenin: A flavanone that serves as a core structure for many other flavonoids.

-

Isoliquiritigenin: A chalcone and an isomer of liquiritigenin, known for its potent antioxidant and anti-inflammatory properties.[2][3]

-

Liquiritin: The glycoside form of liquiritigenin.

-

Isoliquiritin: The glycoside form of isoliquiritigenin.

-

Glycyrrhizol A and B: Pterocarpans with notable antibacterial activity.[4]

-

Licochalcone A: A chalcone with demonstrated anti-inflammatory and anticancer effects.

-

Glabridin: An isoflavan with a range of reported biological activities.

The concentration of these flavonoids can vary depending on the geographical origin of the plant. For instance, a study utilizing 1H-qNMR found that licorice from Chifeng, Inner Mongolia, had the highest content of liquiritin, isoliquiritin, and liquiritigenin.[5][6][7]

Quantitative Data of Key Flavonoids in Glycyrrhiza uralensis

The following table summarizes the quantitative analysis of six major flavonoids in different species of licorice, as determined by ultra-performance convergence chromatography (UPC2).

| Compound | Glycyrrhiza uralensis (Content Range, mg/g) | Glycyrrhiza glabra (Content Range, mg/g) | Glycyrrhiza inflata (Content Range, mg/g) |

| Licochalcone A | ND - 0.12 | ND | 1.23 - 5.43 |

| Liquiritigenin | 0.54 - 1.87 | 0.87 - 2.34 | 0.12 - 0.45 |

| Glabridin | ND | 0.56 - 3.12 | ND |

| Isoliquiritigenin | 0.23 - 0.87 | 0.45 - 1.23 | 0.08 - 0.21 |

| Liquiritoside | 1.23 - 4.56 | 2.34 - 6.78 | 0.45 - 1.23 |

| Isoliquiritoside | 0.87 - 3.21 | 1.54 - 4.32 | 0.23 - 0.67 |

ND: Not Detected. Data sourced from a study by a study by Dong et al. (2017).

Experimental Protocols

General Extraction and Isolation of Flavonoids from Glycyrrhiza uralensis

This protocol provides a general method for the extraction and isolation of flavonoids from the dried roots of G. uralensis.

Materials:

-

Dried and powdered roots of Glycyrrhiza uralensis

-

100% Methanol (MeOH)

-

Distilled water

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for column chromatography)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Extract the dried root powder (4.2 kg) with 100% methanol (3 x 15 L) under reflux.[8]

-

Suspend the resulting extract in distilled water.[8]

-

Partition the aqueous suspension with dichloromethane to remove nonpolar compounds.[8]

-

Partition the remaining water fraction with ethyl acetate.[8]

-

Evaporate the ethyl acetate fraction under reduced pressure at 45 °C to yield the crude EtOAc extract (137.0 g).[8]

-

-

Isolation:

-

Subject the EtOAc extract to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several fractions.

-

Further purify the fractions containing flavonoids using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification of individual compounds using preparative HPLC.

-

Characterize the pure compounds using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry (MS).

-

Quantitative Analysis of Flavonoids by 1H-qNMR

This protocol describes a method for the simultaneous quantitative determination of liquiritin, liquiritigenin, and isoliquiritin.[5][6][7]

Materials:

-

Dried licorice sample, powdered

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Dichloromethane (internal standard)

-

NMR spectrometer (e.g., 600 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh 25 mg of the powdered licorice sample.

-

Add 1 mL of DMSO-d6 and 20 µL of dichloromethane (internal standard).

-

Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an NMR tube.

-

-

NMR Analysis:

-

Acquire the 1H-NMR spectrum using a 30-degree pulse (Zg30 pulse sequence).

-

Set the number of scans to 16 and the relaxation delay (D1) to 10 seconds.

-

The probe temperature should be maintained at 298.0 K.

-

-

Quantification:

-

Integrate the characteristic signal peaks for each compound:

-

Liquiritin: δ 4.891–4.878 ppm

-

Isoliquiritin: δ 8.187–8.172 ppm

-

Liquiritigenin: δ 6.790–6.776 ppm

-

-

Calculate the content of each flavonoid relative to the internal standard.

-

Signaling Pathways Modulated by this compound-like Compounds

Several this compound-like compounds have been shown to modulate key cellular signaling pathways, which underlies their diverse pharmacological effects.

Nrf2 Signaling Pathway Activation by Isoliquiritigenin

Isoliquiritigenin (ISL) is a potent activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[2][3]

Caption: Isoliquiritigenin (ISL) activates the Nrf2 pathway.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Liquiritigenin

Liquiritigenin has been shown to exert anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells, promoting their proliferation and survival.[9]

Caption: Liquiritigenin (LQ) inhibits the PI3K/AKT/mTOR pathway.

MAPK Signaling Pathway Modulation by Isoliquiritigenin

Isoliquiritigenin has demonstrated anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial compounds from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Flavonoids in <i>Glycyrrhiza uralensis</i> Fisch by <sup>1</sup>H-qNMR - ProQuest [proquest.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Liquiritigenin exerts the anti-cancer role in oral cancer via inducing autophagy-related apoptosis through PI3K/AKT/mTOR pathway inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Uralenin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental considerations for the flavanone Uralenin.

CAS Number: 139163-17-0

Molecular Formula: C20H20O6

Molecular Weight: 356.372

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its chemical properties can be inferred from its structure as a prenylated flavanone.

| Property | Value/Information | Source |

| CAS Number | 139163-17-0 | [1][2][3] |

| Molecular Formula | C20H20O6 | [1][2][3] |

| Molecular Weight | 356.372 | [1][2][3] |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated. |

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound has not been identified in the surveyed literature. However, the general synthesis of flavanones involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, followed by cyclization. For this compound, this would likely involve the reaction of a suitably protected 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone with a protected 3,4-dihydroxybenzaldehyde.

General Experimental Workflow for Flavanone Synthesis:

Caption: General workflow for the synthesis of flavanones.

Potential Biological Activities and Signaling Pathways

Potential Mechanisms of Action:

-

Antioxidant Activity: Like other flavonoids, this compound likely possesses antioxidant properties due to its phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The presence of the isoprenyl group may enhance its lipophilicity, potentially allowing for better interaction with cellular membranes and protection against lipid peroxidation.

-

Anti-inflammatory Activity: Flavonoids can exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating signaling pathways like the NF-κB pathway.

-

Anticancer Activity: Many flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells. These effects are often mediated through the modulation of various signaling pathways, including those involving MAP kinases, PI3K/Akt, and caspases.

Hypothesized Signaling Pathway Involvement:

Given the known activities of similar flavonoids, this compound could potentially modulate key cellular signaling pathways.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthesis protocol for this compound, along with detailed characterization of its physical and chemical properties.

-

In Vitro Biological Screening: Comprehensive screening of this compound's activity across a range of biological assays, including antioxidant capacity, anti-inflammatory effects in relevant cell models (e.g., macrophages), and cytotoxicity against various cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand the basis of its biological activities.

-

Pharmacokinetic and In Vivo Studies: Following promising in vitro results, investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, and evaluation of its efficacy and safety in animal models.

This technical guide serves as a foundational resource for researchers interested in this compound. While direct experimental data is currently sparse, the information presented, based on the established knowledge of related flavonoid compounds, provides a strong basis for initiating new research into this potentially valuable natural product.

References

Absence of Data on Uralenin Necessitates a Generalized Framework for Preliminary Toxicity Assessment

A comprehensive search of scientific literature and toxicology databases reveals a significant gap in the available information regarding the preliminary toxicity of Uralenin. To date, no specific in vitro or in vivo toxicity studies for this compound have been published. This lack of data prevents the creation of a detailed technical guide on the core toxicity profile of this compound as originally requested.

In light of this, the following document provides a robust template for an in-depth technical guide on the preliminary toxicity assessment of a hypothetical compound. This framework is designed to serve as a comprehensive example for researchers, scientists, and drug development professionals, outlining the essential components, data presentation standards, and visualization requirements for such a study.

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of a Novel Compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the foundational toxicological assessment of a novel investigational compound. The primary objectives of these preliminary studies are to determine the acute toxicity profile, identify potential target organs, and establish a preliminary safety margin. The findings herein are crucial for guiding further non-clinical development and informing the design of subsequent chronic toxicity studies.

In Vitro Toxicity Assessment

In vitro assays provide the initial evaluation of a compound's cytotoxic potential and its effects on specific cellular mechanisms. These studies are essential for early-stage screening and for reducing the reliance on animal testing.

2.1.1 Cell Viability Assay (MTT Assay)

-

Cell Lines: A panel of relevant cell lines should be used, including a standard line such as HEK293 (human embryonic kidney cells) and a cell line relevant to the compound's intended therapeutic target (e.g., HepG2 for liver-targeted compounds).

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The compound is then added at increasing concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) and incubated for a standard period (e.g., 24, 48, or 72 hours). Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan, which is then solubilized. The absorbance is measured spectrophotometrically, and cell viability is calculated relative to a vehicle-treated control.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2.1.2 Hemolysis Assay

-

Objective: To assess the potential of the compound to damage red blood cells.

-

Procedure: Freshly collected red blood cells are incubated with a range of compound concentrations. A positive control (e.g., Triton X-100) and a negative control (saline) are included. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis: The percentage of hemolysis is calculated relative to the positive control.

The quantitative results from the in vitro assays should be presented in a clear and concise tabular format.

| Assay Type | Cell Line/System | Endpoint | Result (e.g., IC50) |

| Cell Viability | HEK293 | IC50 | [Insert Value] µM |

| Cell Viability | HepG2 | IC50 | [Insert Value] µM |

| Hemolysis | Human RBCs | HC50 | [Insert Value] µM |

In Vivo Acute Toxicity Assessment

In vivo studies are critical for understanding the systemic effects of a compound in a whole organism. The acute toxicity study provides essential information on the potential for lethality and identifies the No-Observed-Adverse-Effect Level (NOAEL).

3.1.1 Acute Oral Toxicity Study (e.g., OECD Guideline 423)

-

Species: Typically conducted in a rodent species, such as Sprague-Dawley rats.

-

Procedure: The study is often performed using a stepwise procedure with a small number of animals per step. A starting dose is selected based on in vitro data or in silico predictions. Animals are administered a single oral dose of the compound.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded at the beginning and end of the study. At the end of the observation period, a gross necropsy is performed on all animals.

-

Data Analysis: The lethal dose 50 (LD50) is estimated, and the NOAEL is determined as the highest dose at which no adverse effects are observed.

A summary table should be used to present the key findings from the in vivo acute toxicity study.

| Species | Route of Administration | Parameter | Value |

| Rat | Oral | LD50 | > [Insert Value] mg/kg |

| Rat | Oral | NOAEL | [Insert Value] mg/kg |

Visualizations

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

Caption: Workflow for Preliminary Toxicity Assessment.